![molecular formula C13H9ClO4 B14163307 4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 43111-03-1](/img/structure/B14163307.png)
4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
Métodos De Preparación
The synthesis of 4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps. One common method includes the Friedel-Crafts acylation of substituted phenols with acetic anhydride in the presence of a Lewis acid to form substituted acetophenones. These intermediates are then subjected to aldol condensation with substituted ketones in the presence of a base, followed by methoxylation, reduction, and esterification . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium hydroxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.
Condensation Reactions: The compound can undergo aldol condensation reactions in the presence of bases like sodium hydroxide.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiproliferative activity against cancer cell lines.
Biological Research: The compound is explored for its antimicrobial properties, including activity against various bacterial and fungal strains.
Materials Science: It is used in the synthesis of advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with cellular targets. In cancer cells, it may inhibit cell proliferation by inducing apoptosis through specific signaling pathways . The exact molecular targets and pathways can vary, but they often involve the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell survival.
Comparación Con Compuestos Similares
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one can be compared with other benzopyran derivatives, such as:
Benzoxazoles: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
Chromones: Naturally occurring phenolic compounds with antioxidant, antimicrobial, and anticancer activities.
Coumarins: Known for their anticoagulant, anti-inflammatory, and antiviral activities.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.
Propiedades
Número CAS |
43111-03-1 |
|---|---|
Fórmula molecular |
C13H9ClO4 |
Peso molecular |
264.66 g/mol |
Nombre IUPAC |
4-(chloromethyl)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C13H9ClO4/c1-16-13-11-8(4-5-17-11)9(6-14)7-2-3-10(15)18-12(7)13/h2-5H,6H2,1H3 |
Clave InChI |
NROGXMCPDLBWJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C3=C1OC=C3)CCl)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


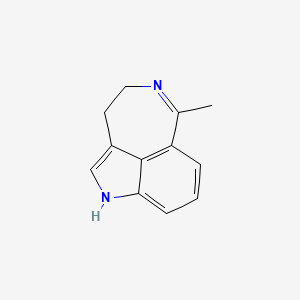
![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)
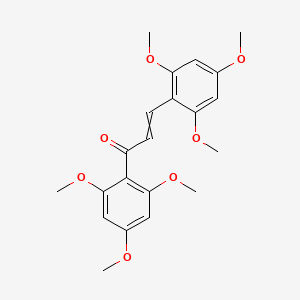
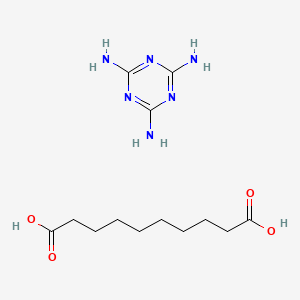
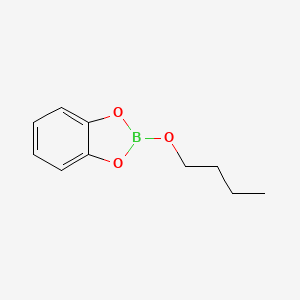
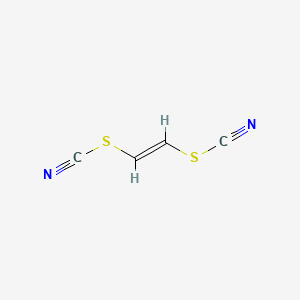
![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
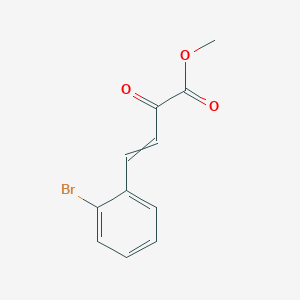
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)
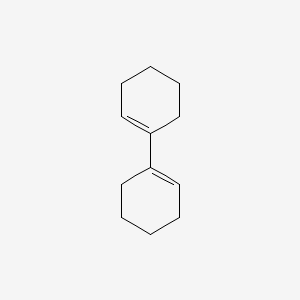
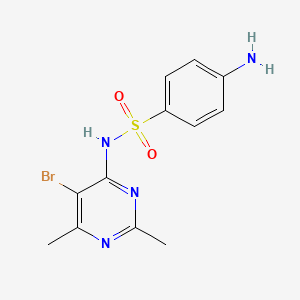
![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
